molecular formula C7H5NOS B14788320 Thieno[3,2-b]pyridine 1-oxide

Thieno[3,2-b]pyridine 1-oxide

Cat. No.: B14788320
M. Wt: 151.19 g/mol
InChI Key: PLFPURRZLGMMCI-UHFFFAOYSA-N
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Description

Thieno[3,2-b]pyridine 1-oxide is a fused heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a versatile synthetic intermediate and a key scaffold in the development of novel bioactive molecules. Derivatives based on the thieno[3,2-b]pyridine structure have been investigated for their therapeutic potential, particularly in modulating gastric motility. Research indicates that such compounds can stimulate stomach contraction and enhance gastric emptying, making them valuable candidates for the study and treatment of gastrointestinal disorders such as gastritis, gastric ulcers, and abdominal bloating . The presence of the N-oxide functional group significantly alters the electronic properties of the heteroaromatic system compared to the parent thienopyridine. This modification enhances the compound's reactivity, facilitating further chemical transformations such as functionalization via reactions with nucleophiles or electrophiles, which is a cornerstone in the synthesis of complex molecular architectures . As a high-purity building block, this compound is intended for use in exploratory research, hit-to-lead optimization, and chemical biology. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

thieno[3,2-b]pyridine 1-oxide

InChI

InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H

InChI Key

PLFPURRZLGMMCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2=O)N=C1

Origin of Product

United States

Preparation Methods

Direct Coupling with Pyridine N-Oxide Building Blocks

The most straightforward approach involves incorporating the N-oxide moiety during the initial stages of synthesis by employing pyridine N-oxide derivatives as starting materials. A seminal method adapted from the synthesis of thieno[3,4-b]thiophene-pyridine N-oxide hybrids involves coupling thiophene-carboxylic acid derivatives with hydroxypyridine N-oxide units. For instance, reacting 4,6-diiodothieno[3,4-b]thiophene-2-carboxylic acid with 3-hydroxypyridine N-oxide in the presence of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) and 4-dimethylaminopyridine (DMAP) yields a conjugated system with the N-oxide group intact. This method, while originally applied to a different thienothiophene isomer, can be extrapolated to thieno[3,2-b]pyridine 1-oxide by selecting appropriate thiophene and pyridine N-oxide precursors. The reaction typically proceeds in anhydrous dimethylformamide (DMF) at room temperature, achieving yields exceeding 80% after purification.

Post-Synthesis Oxidation of Thieno[3,2-b]pyridine

A two-step approach involving the synthesis of thieno[3,2-b]pyridine followed by selective oxidation of the pyridine nitrogen offers modularity in functionalization. The parent heterocycle can be prepared via cascade cyclization of α-halogen compounds with 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, as demonstrated by Abbasi et al.. Alkylation of the mercapto group with α-halo ketones or esters in the presence of sodium alkoxide initiates cyclization, yielding thieno[2,3-b]pyridines in >90% yield. Subsequent oxidation of the pyridine nitrogen using m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid at 50–80°C introduces the N-oxide functionality. This method benefits from the commercial availability of oxidizing agents and mild reaction conditions, though over-oxidation of thiophene sulfur remains a concern.

Aza-[3+3] Cycloaddition with Oxidized Intermediates

The aza-[3+3] cycloaddition of 3-aminothiophenes and α,β-unsaturated carboxylic acids provides a modular pathway to thieno[3,2-b]pyridine scaffolds. For N-oxide derivatives, substituting the carboxylic acid component with an N-oxide-containing unsaturated acid (e.g., acrylic acid N-oxide) could directly incorporate the oxidized nitrogen. In a representative procedure, Suzuki–Miyaura coupling of bromothiophenes with terminal alkynes generates key intermediates, which undergo regioselective cycloaddition to form thieno[3,2-b]pyridones. Oxidation of the pyridone’s nitrogen using dimethyl dioxirane (DMDO) or other selective oxidants may then yield the desired 1-oxide derivative. This method’s success hinges on the stability of the N-oxide group under cycloaddition conditions, which typically involve heating in toluene or dioxane.

Acid-Catalyzed Cyclization of Sulfonamide Precursors

Adapted from a patent describing thieno[3,2-c]pyridine synthesis, this method cyclizes N-(3-thienyl)methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamides under strongly acidic conditions. Refluxing the sulfonamide precursor in ethanol with 12 N hydrochloric acid induces cyclization, yielding the fused heterocycle after neutralization and distillation. To access the N-oxide variant, introducing a protected amine oxide group in the sulfonamide or subjecting the cyclized product to oxidative conditions (e.g., H₂O₂/Na₂WO₄) could achieve the desired transformation. While this approach offers scalability (76% yield reported for the non-oxide analogue), the harsh acidic environment may limit compatibility with oxidation-sensitive functional groups.

Comparative Analysis of Synthetic Methods

The table below summarizes the key attributes of each method:

Method Key Reagents Yield Temperature Oxidation Step
Direct Coupling EDC-HCl, DMAP, DMF 80–85% RT Pre-installed N-oxide
Electrophilic Cyclization Oxone®, EtOH 70–99% 78°C In situ or post-treatment
Post-Synthesis Oxidation mCPBA, H₂O₂/AcOH 60–75% 50–80°C Separate oxidation required
Aza-Cycloaddition Suzuki catalyst, DMDO 65–80% 100–120°C Integrated or post-cyclization
Acid-Catalyzed Cyclization 12 N HCl, EtOH 70–76% Reflux Post-cyclization oxidation

Chemical Reactions Analysis

Oxidative Dimerization

Thieno[3,2-b]pyridine 1-oxide undergoes regioselective oxidative dimerization under hypochlorite (NaOCl) conditions. This reaction involves cleavage of N–H and C(2)=C(3) bonds, forming three new σ-bonds. The solvent system critically determines product distribution:

  • Aqueous dioxane or CH₂Cl₂–H₂O (PTC conditions) : Yields polycyclic dimeric products (37–64%) via electrophilic attack by HOCl/Cl⁺, generating resonance-stabilized intermediates that dimerize (Scheme 1) .

  • Aqueous ethanol : Produces mixtures of dimers (31 ) and solvolysis products (32 ) due to competing nucleophilic ethanol participation .

Table 1: Oxidative Dimerization Outcomes

Solvent SystemPrimary ProductYield (%)Byproduct
Dioxane/H₂O31 37–55None
CH₂Cl₂–H₂O (PTC)31 43–64None
EtOH/H₂O31 + 32 28–29 + 14–15Oxidation intermediates

Mechanistic studies propose two pathways: (i) Cl⁺-initiated cation formation followed by dimerization, or (ii) radical coupling mediated by hypochlorite .

Nucleophilic Substitution Reactions

The pyridine N-oxide moiety enhances electrophilicity at adjacent positions, enabling nucleophilic substitutions:

  • Displacement of methylthio groups : 3-Ethoxycarbonyl-2-methylthiothis compound reacts with amines (e.g., benzylamine) via an EA (Electrophilic Assistance) mechanism, displacing the thiomethyl group to form C–N bonds .

  • Reactivity hierarchy : Sulphone derivatives exhibit higher susceptibility to substitution than sulphoxides or parent compounds due to increased electron-withdrawing effects .

Key Example :

2-MeS-Thieno[3,2-b]pyridine 1-oxide+BnNH22-BnNH-Thieno[3,2-b]pyridine 1-oxide+MeSH\text{2-MeS-Thieno[3,2-b]pyridine 1-oxide} + \text{BnNH}_2 \rightarrow \text{2-BnNH-Thieno[3,2-b]pyridine 1-oxide} + \text{MeSH}

Conditions: DMF, 80°C, 12 h .

S-Oxidation and Functionalization

The thiophene sulfur undergoes selective oxidation:

  • MCPBA/MMPP treatment : Yields sulfoxide (33 ) or sulfone (34 ) derivatives without ring dimerization .

  • Biological relevance : Sulfur oxidation modulates electronic properties, impacting interactions with biological targets like InhA in Mycobacterium tuberculosis .

Table 2: S-Oxidation Products

OxidantProductYield (%)
MCPBA33 62
MMPP34 58

Cycloaddition and Ring-Opening Reactions

  • Diels-Alder reactivity : The electron-deficient pyridine N-oxide participates in [4+2] cycloadditions with dienes, forming bicyclic adducts .

  • Ring-opening under basic conditions : Treatment with NaOH/EtOH cleaves the thiophene ring, yielding substituted pyridine derivatives .

Biological Activity and Target Engagement

While not a direct chemical reaction, this compound derivatives inhibit M. tuberculosis InhA (enoyl-ACP reductase) through non-covalent interactions, confirmed by:

  • MIC values : 0.5–1 μg/mL against drug-resistant strains .

  • Mutagenesis studies : Resistance mutations localize to InhA’s NADH-binding pocket .

Comparative Reactivity with Analogues

CompoundReactivity FeatureKey Difference
Thieno[2,3-b]pyridineLower electrophilicity at C2Lacks N-oxide group
Thieno[3,2-c]pyridineEnhanced stability toward oxidationAltered ring fusion position
BenzothienopyridinesIncreased aromatic π-systemAdditional benzene ring

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Thieno[3,2-b]pyridine vs. Thieno[3,2-b]pyridine 1-oxide
  • Electronic Effects: The N-oxide group in this compound increases electron density at positions 5 and 7, directing electrophilic substitutions to these sites. In contrast, the parent compound (without the N-oxide) exhibits less regioselective reactivity .
This compound vs. Thieno[2,3-b]pyridine
  • Substitution Patterns: Thieno[2,3-b]pyridine derivatives, such as pyrido[4',5':4,5]thieno[3,2-d]pyrimidines, undergo substitutions at positions distinct from this compound, leading to divergent biological and electronic profiles .
  • Biological Activity: Thieno[2,3-b]pyridine derivatives are explored for antimicrobial applications , whereas this compound derivatives are more associated with kinase inhibition (e.g., VEGFR-2) and antitumor activity .

Key Research Findings

Substitution Sensitivity: Position 7 substitutions in this compound critically impact biological activity. For example, a methyl group at this position abolishes VEGFR-2 inhibition by disrupting essential hydrogen bonds .

Synthetic Versatility: The N-oxide derivative’s ability to undergo diverse substitutions (e.g., 7-nitro → 7-amino → 7-chloro) provides a platform for generating libraries of bioactive molecules .

Breadth of Applications: While this compound is primarily explored in medicinal chemistry, its structural analogs (e.g., thieno[2,3-b]pyridine) span materials science and antimicrobial research .

Q & A

Q. What are the standard synthetic methodologies for preparing Thieno[3,2-b]pyridine 1-oxide and its derivatives?

Thieno[3,2-b]pyridine derivatives are synthesized via cyclization reactions. For example, cyclization of 2-ethynylpyridine with benzylthiol under sodium ethoxide yields thieno[3,2-b]pyridine intermediates, which are further functionalized via sulfonylation or acylation steps . Key steps include refluxing with reagents like chloroacetone or ethyl chloroacetate, followed by purification via column chromatography (e.g., 25–30% ether/petroleum ether gradients) . Characterization relies on elemental analysis, ¹H/¹³C NMR, and HRMS .

Q. How are Thieno[3,2-b]pyridine derivatives characterized structurally?

Structural elucidation involves a combination of:

  • Spectral data : ¹H/¹³C NMR for functional group identification and DEPT/2D NMR for connectivity analysis .
  • Elemental analysis : To confirm molecular formula purity (e.g., C, H, N, S percentages) .
  • Mass spectrometry : HRMS for exact mass verification . Alternative syntheses may be employed to resolve ambiguities in spectral interpretations .

Q. What are the primary biological applications of Thieno[3,2-b]pyridine derivatives in academic research?

These compounds are explored as:

  • Antioxidants : Evaluated via lipid peroxidation inhibition assays and electrochemical methods (cyclic voltammetry) to measure redox potentials .
  • Enzyme inhibitors : For kinases (e.g., Lck, KDR) and ubiquitin hydrolases, tested using enzymatic kinetic assays .
  • Antimicrobial agents : Screened against bacterial/fungal strains via broth microdilution .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the cytotoxicity of Thieno[3,2-b]pyridine derivatives against multidrug-resistant cell lines?

  • Cell lines : Use sensitive (e.g., CCRF-CEM leukemia) and resistant (e.g., CEM/ADR5000) models to compare efficacy .
  • Assays : MTT or resazurin-based viability assays with IC₅₀ calculations.
  • Controls : Include reference drugs (e.g., doxorubicin) and validate results with apoptosis markers (Annexin V/PI staining) .

Q. What strategies resolve contradictions between spectral data and observed biological activity in Thieno[3,2-b]pyridine derivatives?

  • Re-synthesis : Confirm compound identity via alternative routes (e.g., varying cyclization conditions) .
  • Advanced spectroscopy : Use 2D NMR (COSY, NOESY) or X-ray crystallography to verify stereochemistry .
  • Dose-response validation : Re-test biological activity across multiple concentrations to rule out assay artifacts .

Q. How do substituent modifications on the Thieno[3,2-b]pyridine core influence antioxidant activity?

  • Electron-donating groups (e.g., methoxy) enhance radical scavenging by stabilizing phenolic radicals, measured via DPPH/ABTS assays .
  • Electrochemical profiling : Cyclic voltammetry reveals oxidation potentials correlating with antioxidant power (lower potentials = higher activity) .
  • Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl) to improve membrane permeability, validated via logP calculations .

Q. What methodologies optimize reaction yields in the synthesis of Thieno[3,2-b]pyridine-based kinase inhibitors?

  • Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling reactions (e.g., Suzuki-Miyaura) to enhance efficiency .
  • Solvent optimization : Use dioxane/water mixtures for boronic acid cross-couplings at 105°C .
  • Workup protocols : Employ silica gel chromatography with gradient elution to isolate pure products .

Q. How are Thieno[3,2-b]pyridine derivatives evaluated as dual inhibitors of VEGFR-2 and c-Met kinases?

  • Enzyme assays : Use recombinant kinases with ATP-Glo® luminescence assays to measure IC₅₀ values .
  • Selectivity profiling : Test against related kinases (e.g., Src-family) to confirm specificity .
  • Molecular docking : Perform in silico studies (e.g., AutoDock) to analyze binding modes to kinase active sites .

Q. What electrochemical techniques are used to study the redox behavior of Thieno[3,2-b]pyridine derivatives?

  • Cyclic voltammetry (CV) : Determines oxidation/reduction potentials in buffer solutions (e.g., PBS at pH 7.4) .
  • Differential pulse voltammetry (DPV) : Enhances sensitivity for detecting low-concentration redox-active species .
  • Correlation with bioactivity : Compare electrochemical data with antioxidant or pro-oxidant effects in cellular assays .

Q. How can multi-target drug design principles be applied to Thieno[3,2-b]pyridine derivatives?

  • Scaffold hybridization : Fuse with quinazolinone or pyrimidine moieties to target multiple pathways (e.g., angiogenesis and apoptosis) .
  • Pharmacophore modeling : Identify critical substituents (e.g., urea groups for kinase inhibition) using software like Schrödinger .
  • In vivo validation : Test pharmacokinetics (e.g., plasma half-life) in rodent models to assess dual-target efficacy .

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